molecular formula C11H10N2O3 B8524688 Methyl 1-acetylindazole-3-carboxylate

Methyl 1-acetylindazole-3-carboxylate

Cat. No.: B8524688
M. Wt: 218.21 g/mol
InChI Key: XKGAXDIZBBLBCQ-UHFFFAOYSA-N
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Description

Methyl 1-acetylindazole-3-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with an acetyl group at the 1-position and a methyl ester at the 3-position. Derivatives of indazole carboxylic acids are noted for biological activity, particularly in drug development (e.g., kinase inhibitors or anti-inflammatory agents) . The acetyl and ester groups likely enhance lipophilicity and metabolic stability compared to carboxylic acid derivatives, influencing its pharmacokinetic profile.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 1-acetylindazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7(14)13-9-6-4-3-5-8(9)10(12-13)11(15)16-2/h3-6H,1-2H3

InChI Key

XKGAXDIZBBLBCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=N1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key differences among analogs lie in substituent positions and functional groups:

Compound CAS Molecular Weight Substituents Functional Groups
Methyl 1-acetylindazole-3-carboxylate Not provided 218.20* Acetyl (1), methyl ester (3) Ester, acetyl
1-Methylindazole-3-carboxylic acid 50890-83-0 176.17 Methyl (1), carboxylic acid (3) Carboxylic acid
Methyl 1-acetyl-3-methylindazole-6-carboxylate 2368870-45-3 232.24 Acetyl (1), methyl (3), ester (6) Ester, acetyl
Methyl 1-methyl-β-carboline-3-carboxylate Not provided 230.25 Methyl (1), ester (3), β-carboline core Ester, β-carboline heterocycle

*Calculated based on formula C₁₁H₁₀N₂O₃.

Key Observations:
  • Functional Groups: The carboxylic acid derivative () forms intermolecular hydrogen bonds, enhancing crystallinity but reducing solubility in non-polar solvents. The ester derivatives (e.g., target compound) lack acidic protons, improving lipid membrane permeability .
  • Core Heterocycle : β-carboline derivatives () differ in aromaticity and electronic properties, which may influence pharmacological activity compared to indazole-based compounds.

Spectral Data Comparison

  • 1H-NMR :

    • Methyl 1-methyl-β-carboline-3-carboxylate () shows aromatic protons at δ 7.37–8.79 and a singlet for COOCH₃ at δ 4.03. The target compound’s acetyl group would introduce additional downfield shifts (~δ 2.1–2.5 for CH₃CO).
    • The carboxylic acid proton in 1-methylindazole-3-carboxylic acid appears at δ 11.62 (broad), absent in ester derivatives .
  • FTIR :

    • Ester carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹, while carboxylic acids show a broad O–H stretch (~2500–3300 cm⁻¹) .

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